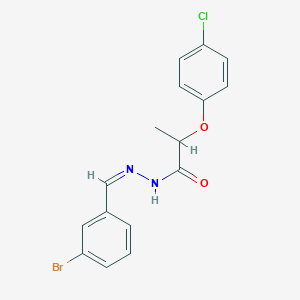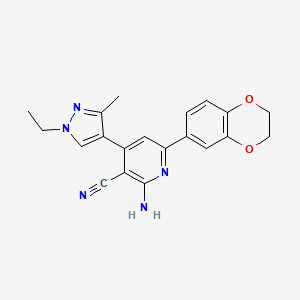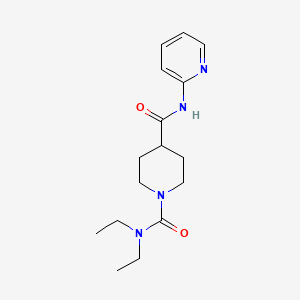
benzyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate is a chemical compound that belongs to the family of acrylates. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mecanismo De Acción
The mechanism of action of benzyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Moreover, it has been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter that is crucial for cognitive function.
Biochemical and Physiological Effects:
Benzyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Furthermore, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, it has been reported to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of benzyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate is its versatility as a building block for the synthesis of various bioactive molecules. Moreover, it has shown promising results in various pharmacological assays, making it a potential lead compound for drug discovery. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for the research on benzyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate. Firstly, further studies are needed to elucidate the mechanism of action of this compound. Secondly, more research is needed to explore its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Thirdly, the synthesis of analogs of this compound with improved pharmacological properties should be explored. Finally, the development of new methods for the synthesis of this compound should be investigated to improve its scalability and reduce its cost.
In conclusion, benzyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate is a promising compound with potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Further research is needed to fully understand its mechanism of action and explore its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of benzyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate involves the reaction of benzyl acrylate, cinnamic acid, and p-anisidine in the presence of a catalyst. The reaction proceeds through a series of steps, including esterification, amidation, and Michael addition. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
Benzyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate has potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. In addition, this compound has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Furthermore, it has been used as a building block for the synthesis of various bioactive molecules.
Propiedades
IUPAC Name |
benzyl (E)-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-30-23-15-12-21(13-16-23)18-24(26(29)31-19-22-10-6-3-7-11-22)27-25(28)17-14-20-8-4-2-5-9-20/h2-18H,19H2,1H3,(H,27,28)/b17-14+,24-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHCSRGOHYNLEJ-ANEVDTJVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)OCC2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)OCC2=CC=CC=C2)/NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (E)-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5304537.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1-methyl-2(1H)-pyridinone](/img/structure/B5304548.png)
![1-allyl-4-[(4-bromophenyl)acetyl]piperazine](/img/structure/B5304550.png)
![allyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5304556.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5304559.png)
![N-[1-(2-hydroxy-1-naphthyl)-3-phenyl-2-propen-1-yl]-3-methoxybenzamide](/img/structure/B5304563.png)
![3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5304565.png)

![(4aS*,8aR*)-6-{[2-(2-furyl)pyrimidin-5-yl]methyl}-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5304577.png)
![3-[(3-fluorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5304583.png)
![3-[(2-fluorobenzyl)thio]-6-(2-methoxy-5-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5304597.png)
![(4-chloro-3-nitrobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5304598.png)